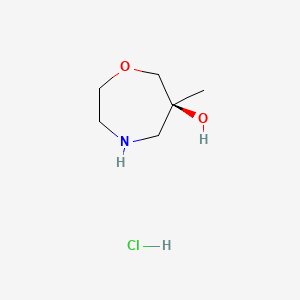![molecular formula C7H8N4S B13840719 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione CAS No. 7403-34-1](/img/structure/B13840719.png)
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate. Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidopyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiproliferative agent, antioxidant, anti-inflammatory, and antimicrobial agent.
Industry: It can be used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like phosphodiesterase and dihydrofolate reductase by binding to their active sites, thereby preventing their normal function.
Pathways Involved: It affects cellular pathways related to cell proliferation, inflammation, and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Purines: Structurally similar to pyrimidopyrimidines, purines are also bicyclic compounds with nitrogen atoms in the rings.
Pteridines: These compounds are isomeric to pyrimidopyrimidines and are found in nucleic acids and folic acids.
Uniqueness
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
7403-34-1 |
|---|---|
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N4S/c1-4-8-2-5-3-9-7(12)11-6(5)10-4/h2H,3H2,1H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
QCSNCGOSMIVGTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2CNC(=S)NC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
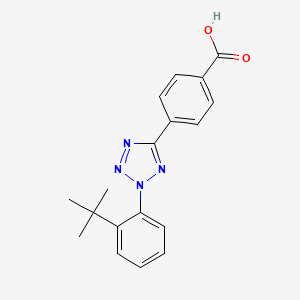

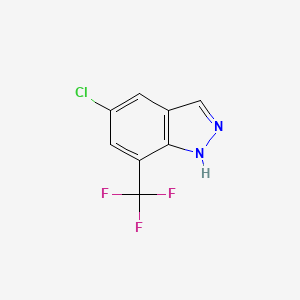

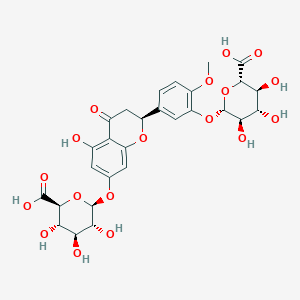
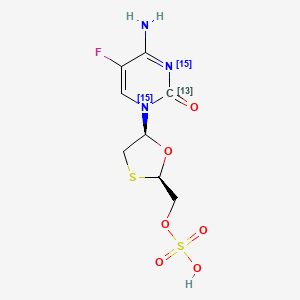

![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
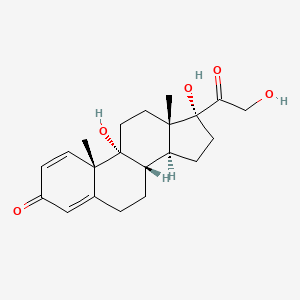
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)


